molecular formula C6H9NO2S2 B118018 5-Ethylthiophene-2-sulfonamide CAS No. 140646-34-0

5-Ethylthiophene-2-sulfonamide

Cat. No.: B118018
CAS No.: 140646-34-0
M. Wt: 191.3 g/mol
InChI Key: OSQLGPYKHWNEJD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-sulfonamide (CAS 140646-34-0) is a sulfur-containing heterocyclic compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.27 g/mol. This reagent is a key intermediate in pharmaceutical research, primarily used in the synthesis of various therapeutic agents . Its structure features a five-membered thiophene ring, a motif recognized in medicinal chemistry for contributing to potent biological activity. The compound is particularly valuable for developing sulfonamide-based drugs, a class known for its diverse pharmacological applications . Sulfonamides are extensively investigated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in critical physiological processes such as pH regulation, CO2 transport, and electrolyte secretion . Inhibition of specific CA isoforms has therapeutic potential for treating a wide range of diseases, including glaucoma, epilepsy, obesity, and cancer . Research indicates that five-membered heterocyclic sulfonamides, such as those based on the thiophene scaffold, often demonstrate higher potency as carbonic anhydrase inhibitors compared to their six-membered counterparts . The primary sulfonamide group (-SO2NH2) in its structure typically acts as a zinc-binding group, enabling potent inhibition of the enzyme's active site . Beyond its role in carbonic anhydrase inhibition, this chemical serves as a versatile building block in organic synthesis for creating complex molecules with potential antibacterial and diuretic properties . Its unique structure allows for strategic modifications to enhance drug efficacy and specificity. Researchers also explore its application in material science for developing advanced polymers and coatings with tailored properties . Handling and Storage: Store at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQLGPYKHWNEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of Thiophene 2 Sulfonamide Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For thiophene-2-sulfonamide (B153586) derivatives, these methods offer a detailed understanding of their geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Parameters

Density Functional Theory (DFT) has become a important method for predicting the molecular structures of organic compounds. bham.ac.uk Studies on a series of thiophene-2-sulfonamide derivatives, using methods such as B3LYP with a 6-311G(d,p) basis set, have provided detailed geometric parameters. mdpi.comresearchgate.net

Table 1: Calculated Molecular Geometry Parameters for Thiophene-2-sulfonamide Analogues using DFT (B3LYP/6-311G(d,p)) mdpi.comresearchgate.net
ParameterCalculated Value Range
S=O Bond Length1.45 - 1.46 Å
S–NH2 Bond Length1.67 - 1.68 Å
Thiophene (B33073) S1–C2 Bond Length1.73 - 1.75 Å
Thiophene C5–S1 Bond Length1.73 - 1.75 Å
O=S=O Bond Angle120.46° - 121.18°
Thiophene S1–C2–C3 Bond Angle110.84° - 112.44°

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. bham.ac.ukresearchgate.net

For a series of thiophene-2-sulfonamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gaps typically range from 3.44 eV to 4.65 eV. mdpi.com A larger energy gap implies greater stability and lower reactivity. frontiersin.org The presence of an electron-donating ethyl group at the 5-position in 5-Ethylthiophene-2-sulfonamide would be expected to slightly decrease the HOMO-LUMO gap compared to the unsubstituted parent compound, thereby increasing its reactivity. In many thiophene sulfonamide derivatives, the electron density of the HOMO is distributed over the thiophene and adjacent rings, while the LUMO density is similarly dispersed. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for a Series of Thiophene-2-sulfonamide Derivatives mdpi.com
Compound AnalogueE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Analogue 1 (Unsubstituted Phenyl)-7.23-2.584.65
Analogue 2 (m-CF3 Phenyl)-7.61-3.174.44
Analogue 3 (p-OCH3 Phenyl)-6.59-2.254.34
Analogue 4 (p-Cl Phenyl)-7.21-2.824.39

Evaluation of Electronic Properties (e.g., Electrophilicity Index, Hyperpolarizability)

Several electronic properties derived from quantum chemical calculations provide deeper insights into the reactivity and potential applications of thiophene-2-sulfonamide derivatives. These include the electrophilicity index (ω), chemical hardness (η), and first hyperpolarizability (β₀).

The electrophilicity index (ω) measures the energy stabilization when a molecule accepts an additional electronic charge. For a series of thiophene sulfonamides, this has been calculated to be in a range that suggests moderate electrophilic character. mdpi.com

Chemical hardness (η) is a measure of resistance to change in electron distribution. A higher value of chemical hardness, which correlates with a larger HOMO-LUMO gap, indicates greater stability. mdpi.com

The first hyperpolarizability (β₀) is a measure of the non-linear optical (NLO) response of a molecule. Compounds with large hyperpolarizability values are of interest for applications in optoelectronics. For thiophene-2-sulfonamide derivatives, the calculated hyperpolarizability values vary depending on the substituents. mdpi.comresearchgate.net Generally, electron-donating groups tend to increase the hyperpolarizability.

Table 3: Calculated Electronic Properties for Thiophene-2-sulfonamide Analogues mdpi.com
Compound AnalogueChemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Hyperpolarizability (β₀) (a.u.)
Analogue 1 (Unsubstituted Phenyl)2.3252.5361098.5
Analogue 2 (m-CF3 Phenyl)2.2203.221876.3
Analogue 3 (p-OCH3 Phenyl)2.1702.2582456.1
Analogue 4 (p-Cl Phenyl)2.1952.8681432.7

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Target Binding Affinity Prediction

Molecular docking studies on various thiophene sulfonamide derivatives have been performed to predict their binding affinities to different enzyme targets. For instance, docking studies against Enoyl Acyl Carrier Protein Reductase (InhA) have shown that these derivatives can achieve notable docking scores, often in the range of -6 to -12 kcal/mol. nih.gov These scores are indicative of the binding affinity, with more negative values suggesting a stronger interaction.

In studies targeting carbonic anhydrase isoenzymes, thiophene-based sulfonamides have demonstrated potent inhibitory effects, with Ki values in the nanomolar to micromolar range. scirp.org The predicted binding affinities are crucial for prioritizing compounds for further experimental testing. For this compound, it is hypothesized that the ethyl group could enhance binding in hydrophobic pockets of an enzyme's active site.

Elucidation of Molecular Interaction Modes within Enzyme Active Sites

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues of the enzyme's active site. For thiophene sulfonamide derivatives, common interactions include hydrogen bonding involving the sulfonamide group. The -SO2NH2 moiety can act as both a hydrogen bond donor and acceptor.

For example, in docking studies with carbonic anhydrase, the sulfonamide group often forms crucial hydrogen bonds with key residues in the active site. scirp.org The thiophene ring itself can participate in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. These simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene-2-sulfonamide derivatives, including this compound, QSAR studies are instrumental in elucidating the key structural features that influence their efficacy as, for example, enzyme inhibitors or receptor modulators. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and properties.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. For thiophene-2-sulfonamide derivatives, a variety of descriptors are typically calculated to capture the nuances of their chemical features.

Molecular Descriptors in Thiophene-2-sulfonamide Analysis:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The sulfonamide group (-SO₂NH₂) and the thiophene ring are key features influencing these properties. vulcanchem.com For instance, the electronegativity and polarizability of substituents on the thiophene ring can significantly impact biological activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are considered. In the context of this compound, the ethyl group at the 5-position of the thiophene ring will have a distinct steric influence compared to other substituents.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a series of thiophene-2-sulfonamide analogs with known biological activities, statistical methods are employed to identify which descriptors are most correlated with the observed efficacy. This process allows for the derivation of a structure-activity relationship (SAR), which provides a qualitative understanding of how modifications to the chemical structure affect biological function. For example, a positive correlation with a steric descriptor might suggest that bulkier substituents at a particular position enhance activity.

Table 1: Representative Molecular Descriptors and Biological Activity of Hypothetical this compound Derivatives

CompoundR-Group at 5-positionMolecular Weight ( g/mol )LogPHOMO Energy (eV)Biological Activity (IC₅₀, µM)
1 -H163.211.25-6.815.2
2 -CH₃177.241.75-6.710.5
3 -CH₂CH₃ (this compound)191.272.25-6.65.8
4 -Cl197.662.05-7.08.1
5 -Br242.112.35-7.17.5

This table is illustrative and contains hypothetical data to demonstrate the concept.

Following the identification of relevant molecular descriptors, the next step is to develop a predictive QSAR model. This is typically achieved using statistical regression techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN). kchem.org

Multiple Linear Regression (MLR): This method generates a linear equation that quantitatively describes the relationship between the biological activity and the most significant molecular descriptors. An example of a hypothetical MLR equation for a series of thiophene-2-sulfonamide derivatives might look like:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where log(1/IC₅₀) represents the biological activity, and β coefficients indicate the weight of each descriptor's contribution.

The development of a robust QSAR model involves several critical steps:

Data Set Selection: A diverse set of thiophene-2-sulfonamide derivatives with accurately measured biological activities is required. mdpi.com

Data Set Division: The compounds are typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in its development. mdpi.comnih.gov

Model Building and Validation: Various statistical parameters are used to assess the quality and predictive ability of the QSAR model. These include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the model's robustness and predictive power. nih.goveurjchem.com An external validation using the test set is also crucial.

The ultimate goal of developing these predictive models is to enable the in silico screening of novel, un-synthesized this compound derivatives. By calculating the relevant molecular descriptors for a virtual compound, its biological efficacy can be estimated using the QSAR equation. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. Studies on various sulfonamide derivatives have demonstrated the utility of QSAR in predicting activities such as antimicrobial, anticancer, and enzyme inhibitory effects. eurjchem.comresearchgate.netresearchgate.net

Table 2: Statistical Validation of a Hypothetical QSAR Model for Thiophene-2-sulfonamide Derivatives

Statistical ParameterValueDescription
n (Training Set) 25Number of compounds used to build the model.
n (Test Set) 8Number of compounds used to validate the model.
R² (Coefficient of Determination) 0.92Indicates a strong correlation between the predicted and observed activities for the training set.
Q² (Cross-validated R²) 0.85Suggests good internal predictive ability of the model.
R²_pred (External Validation) 0.88Indicates excellent predictive power for external compounds.

This table presents hypothetical validation data for an illustrative QSAR model.

Biological Activities and Pharmacological Applications of Thiophene 2 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of diseases. Thiophene-2-sulfonamides have been extensively studied as potent carbonic anhydrase inhibitors (CAIs). mdpi.com

Inhibition Profile Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Derivatives of thiophene-2-sulfonamide (B153586) exhibit varied and often potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Research has focused on the cytosolic isoforms hCA I and II, which are considered off-targets for some applications, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov

Studies on a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides revealed a distinct inhibition profile. These compounds were generally found to be medium-to-weak inhibitors of the hCA I isoform, with inhibition constants (Kᵢ) in the range of 224–7544 nM. nih.gov In contrast, they demonstrated high efficacy against the physiologically dominant hCA II, acting as low nanomolar inhibitors with Kᵢ values between 2.2 and 7.7 nM. nih.gov

The tumor-associated isoforms, which are key targets in cancer therapy, were also significantly inhibited. The Kᵢ values for hCA IX ranged from 5.4 to 811 nM, while hCA XII was inhibited with constants in the range of 3.4–239 nM. nih.gov Other studies on different thiophene-based sulfonamides have reported similar potent inhibition, with IC₅₀ values against hCA II as low as 23.4 nM. mdpi.com

Table 1: Inhibition Constants (Kᵢ) of Thiophene-2-sulfonamide Derivatives Against hCA Isoforms Data represents ranges observed in studies of various 5-substituted thiophene-2-sulfonamide derivatives.

hCA IsoformInhibition Constant (Kᵢ) Range (nM)
hCA I224 - 7544
hCA II2.2 - 7.7
hCA IX5.4 - 811
hCA XII3.4 - 239

Mechanistic Insights into Carbonic Anhydrase Inhibition

The primary mechanism of carbonic anhydrase inhibition by thiophene-2-sulfonamide derivatives involves the interaction of the sulfonamide group (-SO₂NH₂) with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov The sulfonamide moiety coordinates to the zinc ion, displacing the catalytically essential zinc-bound water molecule or hydroxide ion. mdpi.com

Therapeutic Potential in Glaucoma, Epilepsy, and Cancer

The selective inhibition of specific CA isoforms by thiophene-2-sulfonamide derivatives underpins their therapeutic potential in various diseases. mdpi.comnih.gov

Glaucoma: The inhibition of hCA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This makes potent hCA II inhibitors, such as certain thiophene-2-sulfonamides, promising candidates for the development of topical anti-glaucoma agents. nih.govnih.gov Marketed drugs like Dorzolamide and Brinzolamide, which contain a thiophene (B33073) ring, are used for this purpose. nih.govnih.gov

Epilepsy: CA inhibitors can exert anticonvulsant effects, and their use in treating epilepsy has been established. mdpi.comresearchgate.net The underlying mechanism is related to the modulation of pH and bicarbonate levels in the brain.

Cancer: The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis. nih.govresearchgate.net Selective inhibitors of hCA IX and XII are therefore sought after as novel anticancer agents. researchgate.netmdpi.com Thiophene-2-sulfonamide derivatives that show potent inhibition of these isoforms are being investigated for their potential in cancer therapy. nih.govresearchgate.net

Antimicrobial and Antibacterial Activity

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used clinically. nih.gov Thiophene-2-sulfonamide derivatives continue this legacy, demonstrating activity against a variety of bacterial pathogens, including those resistant to other classes of antibiotics. nih.govresearchgate.net

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Thiophene-2-sulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.gov Their effectiveness has been documented against clinically significant pathogens.

Gram-Positive Bacteria: Activity has been observed against strains such as Staphylococcus aureus. mdpi.com

Gram-Negative Bacteria: These compounds have shown inhibitory effects against several Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govmdpi.comnih.govfrontiersin.org Notably, some derivatives have shown efficacy against multidrug-resistant strains, such as New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae. nih.gov

Table 2: Spectrum of Antibacterial Activity for Thiophene-Sulfonamide Derivatives

Bacterial TypeExamples of Susceptible Strains
Gram-PositiveStaphylococcus aureus
Gram-NegativeEscherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii

Mechanism of Action via Folic Acid Synthesis Inhibition

The primary antibacterial mechanism of sulfonamides, including thiophene-2-sulfonamide derivatives, is the inhibition of the bacterial folic acid (folate) synthesis pathway. nih.govresearchgate.netstudy.com Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources, making this pathway an excellent target for selective toxicity. mhmedical.com

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.comnih.gov They are structural analogues of para-aminobenzoic acid (PABA), a natural substrate for DHPS. nih.govnih.gov By mimicking PABA, the sulfonamide molecule binds to the active site of the enzyme, blocking the incorporation of PABA into dihydropteroic acid, a crucial precursor to folic acid. mhmedical.com This disruption of the folate pathway prevents the synthesis of essential downstream metabolites, such as purines and thymidine, which are required for DNA, RNA, and protein synthesis. study.com The ultimate effect is bacteriostatic, meaning it hinders bacterial growth and replication. nih.govmicrobenotes.com

Efficacy Against Multidrug-Resistant Pathogens, including NDM-1 Producing Klebsiella pneumoniae ST147

The emergence of multidrug-resistant (MDR) bacteria represents a critical threat to global health. New Delhi metallo-β-lactamase-1 (NDM-1)-producing Klebsiella pneumoniae is a particularly concerning pathogen due to its resistance to a broad range of antibiotics. Recent research has highlighted the potential of thiophene-2-sulfonamide derivatives in combating these challenging infections.

A study focused on the synthesis and antibacterial evaluation of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated significant efficacy against a clinical isolate of NDM-1-producing Klebsiella pneumoniae ST147. nih.govnih.gov In this study, derivatives were synthesized by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.govnih.gov One of the synthesized compounds, 5-bromo-N-propylthiophene-2-sulfonamide, exhibited potent antibacterial activity. nih.govnih.govresearchgate.net

The antibacterial mechanism of sulfonamides involves the inhibition of folate synthesis in bacteria, which is essential for their growth and replication. nih.gov By acting as competitive inhibitors of dihydropteroate synthase, these compounds disrupt the production of purines and other essential molecules. nih.gov

Table 1: Antibacterial Activity of a 5-bromo-N-alkylthiophene-2-sulfonamide Derivative Against NDM-1-Producing K. pneumoniae ST147

CompoundMIC (µg/mL)MBC (µg/mL)
5-bromo-N-propylthiophene-2-sulfonamide0.390.78
Data sourced from a study on 5-bromo-N-alkylthiophene-2-sulfonamides. nih.govresearchgate.net

Anticancer and Antiproliferative Potential

Thiophene-sulfonamide derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Their mechanisms of action are diverse, targeting key proteins involved in cancer cell survival and proliferation.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Mcl-1 and Bcl-2 itself being frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govmdpi.com Targeting these proteins is a key strategy in cancer treatment.

Research has led to the discovery of 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives as selective inhibitors of Mcl-1. nih.gov These compounds bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby promoting cancer cell death. nih.gov The selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL is a significant advantage, potentially reducing off-target effects. nih.gov

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Thiophene-sulfonamide derivatives have been shown to effectively trigger this process in cancer cells.

Studies on 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives demonstrated their ability to induce caspase-dependent apoptosis. nih.gov Caspases are a family of proteases that execute the apoptotic program. The activation of caspases by these compounds confirms their pro-apoptotic activity and their potential as anticancer agents. nih.gov Furthermore, other thiophene derivatives have been shown to induce apoptosis through the activation of caspases-3, -8, and -9 and the suppression of Bcl-2. mdpi.com

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cell signaling pathways that govern cell proliferation, survival, and differentiation. nih.govmdpi.com The epidermal growth factor receptor (EGFR) is a member of this family that is often overexpressed or mutated in various cancers, making it an important therapeutic target. nih.govnih.gov

Several thiophene-based compounds have been developed as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. nih.gov For instance, some sulfonamide-based derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.net The development of dual inhibitors that target both EGFR and other related receptors like HER2 is also an active area of research. nih.gov

Table 2: Inhibitory Activity of a Sulfonamide-Based Derivative Against EGFR

CompoundEGFRWT IC50 (nM)EGFRT790M IC50 (nM)
Compound 5b30.112.8
Data from a study on sulfonamide-based EGFR inhibitors. researchgate.net

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Thiophene derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net

For example, certain thiophene derivatives have been shown to be selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Other studies have highlighted the ability of thiophene-containing compounds to reduce the production of pro-inflammatory cytokines like TNF-α and IL-8. nih.gov While direct studies on the analgesic effects of 5-Ethylthiophene-2-sulfonamide are not available, the anti-inflammatory properties of related compounds suggest a potential for pain relief. nih.gov

Antioxidant Activity and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. mdpi.com

Various thiophene and sulfonamide derivatives have been investigated for their antioxidant potential. nih.govresearchgate.net The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay. nih.govmdpi.com The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key mechanism of their antioxidant action. nih.gov The presence of certain functional groups on the thiophene-sulfonamide scaffold can significantly influence their radical scavenging efficacy. researchgate.net

Anticonvulsant Properties

The search for novel antiepileptic drugs (AEDs) is a continuous effort, driven by the need for more effective and safer treatments for epilepsy, a neurological disorder affecting millions worldwide. Thiophene derivatives have emerged as a promising scaffold in the design of new anticonvulsant agents. While direct research on this compound is limited, studies on structurally related compounds incorporating a thiophene ring highlight the potential of this chemical family.

Research has focused on hybrid compounds that combine the thiophene moiety with other pharmacologically active structures, such as pyrrolidine-2,5-dione. For instance, a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated notable anticonvulsant activity in various animal models of epilepsy. nih.gov These models include the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests potential in treating absence seizures. nih.govmdpi.com

One particularly promising compound from these studies, 3-(benzo[b]thiophen-2-yl)-1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione, showed significant potency with an ED₅₀ of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz seizure model. mdpi.com The 6 Hz test is considered a model for therapy-resistant focal seizures. mdpi.com Another related compound, containing a methyl-thiophene moiety, effectively protected mice in the MES (ED₅₀ of 62.1 mg/kg) and 6 Hz (ED₅₀ of 75.6 mg/kg) seizure models. mdpi.com The anticonvulsant activity of these compounds underscores the importance of the thiophene ring as a key structural element for this pharmacological effect. mdpi.com

The data below summarizes the anticonvulsant activity of selected thiophene derivatives in preclinical models.

Urease Inhibition Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. The inhibition of urease is a key therapeutic strategy to combat infections by ureolytic bacteria. nih.gov Thiophene-2-sulfonamide derivatives have been identified as potent inhibitors of this enzyme.

A series of 5-aryl thiophenes bearing sulfonylacetamide moieties were synthesized and evaluated for their urease inhibitory activity. nih.gov The results showed that several of these derivatives displayed significant inhibition against jack bean urease. For example, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide exhibited excellent urease inhibition with an IC₅₀ value of 17.1 µg/mL. nih.gov Similarly, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide also showed outstanding activity with an IC₅₀ value of approximately 17.1 µg/mL. nih.gov

The structure-activity relationship (SAR) studies indicated that the nature and position of the substituent on the aryl ring attached to the thiophene core significantly influence the inhibitory potency. For instance, compounds with electron-withdrawing groups like chloro or electron-donating groups at different positions on the aryl ring showed varied levels of urease inhibition. N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide was another potent inhibitor with an IC₅₀ value of 17.9 µg/mL. nih.gov In contrast, a compound with 3,5-bis(trifluoromethyl)phenyl substitution showed more moderate activity, with an IC₅₀ value of around 82.01 µg/mL. nih.gov

Other related thiophene derivatives have also demonstrated strong urease inhibition. Morpholine-thiophene hybrid thiosemicarbazones were found to be highly effective, with the lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, showing an IC₅₀ value of 3.80 µM, which is considerably more potent than the standard inhibitor thiourea (IC₅₀ = 22.31 µM). nih.gov

The following table presents the urease inhibition data for several thiophene-2-sulfonamide derivatives.

Structure Activity Relationship Sar Studies of 5 Ethylthiophene 2 Sulfonamide Analogs

Influence of Substituents on the Thiophene (B33073) Ring on Biological Activity

The presence of an alkyl group, such as the ethyl group at the C5 position of the thiophene ring, significantly influences the compound's lipophilicity. An increase in the length of the alkyl chain generally enhances the hydrophobic character of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

While direct comparative studies detailing the incremental effects of varying alkyl chain lengths (e.g., methyl vs. ethyl vs. propyl) at the C5 position of thiophene-2-sulfonamides are not extensively detailed in the available literature, general principles of medicinal chemistry suggest a fine balance is necessary. An optimal alkyl chain length can maximize favorable hydrophobic interactions without introducing steric hindrance that would prevent the molecule from fitting into its binding site. For instance, studies on related N-alkylated sulfonamides have shown that bulkier groups like isopropyl can introduce steric hindrance, which can affect reaction yields and potentially receptor binding. nih.gov

The introduction of a halogen atom, such as bromine, at the C5 position of the thiophene ring has been shown to be a highly effective strategy for enhancing biological activity. Halogens can alter the electronic distribution of the ring and participate in specific halogen bonding interactions with protein targets.

A notable example is the compound 5-bromo-N-propylthiophene-2-sulfonamide, which has demonstrated potent antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov This highlights the positive contribution of the bromine substituent to the compound's antibacterial profile. The activity of this compound underscores the importance of halogenation in the development of new therapeutic agents. nih.govnih.gov

Antibacterial Activity of a 5-Bromo-Thiophene-2-Sulfonamide Analog nih.gov
CompoundTarget OrganismMIC (μg/mL)MBC (μg/mL)
5-bromo-N-propylthiophene-2-sulfonamideNDM-1 Klebsiella pneumoniae ST1470.390.78

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

While substitutions at the C2 and C5 positions are more common, modifications at the C3 position also play a role in modulating biological activity. Studies on analogous thiophene-2-carboxamides have provided insight into the effects of C3 substituents. In one such study, derivatives with hydroxyl (-OH), methyl (-CH₃), and amino (-NH₂) groups at the C3 position were synthesized and evaluated for antioxidant and antibacterial properties. nih.govresearchgate.net

The results indicated that the nature of the substituent at this position is critical. The 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives exhibited greater antioxidant activity compared to the 3-methyl derivatives. nih.gov This suggests that groups capable of hydrogen bonding and participating in polar interactions at the C3 position may be more beneficial for certain biological activities than small, non-polar alkyl groups.

Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Analogs nih.gov
Substituent at Position 3Compound SeriesAntioxidant Inhibition Range (%)
Amino (-NH₂)3-amino thiophene-2-carboxamides46.9 – 62.0
Hydroxyl (-OH)3-hydroxy thiophene-2-carboxamides28.4 – 54.9
Methyl (-CH₃)3-methyl thiophene-2-carboxamides12.0 – 22.9

Contribution of the Sulfonamide Moiety to Ligand-Target Interactions

The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecule's biological activity, acting as a key pharmacophore that engages in critical interactions with target enzymes or receptors. Its ability to act as both a hydrogen bond donor and acceptor makes it indispensable for anchoring the ligand within the active site.

The sulfonamide moiety is a potent hydrogen-bonding group. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. nih.gov These interactions are fundamental to the inhibitory mechanism of many sulfonamide-based drugs, particularly those targeting metalloenzymes where the sulfonamide can coordinate with a metal ion (e.g., zinc) in the active site.

In-silico docking studies of 5-bromo-N-propylthiophene-2-sulfonamide with NDM-1 have provided a detailed view of these interactions. The analysis revealed that the oxygen atoms of the sulfonyl group form two crucial hydrogen bonds with the amino acid residues Trp87 and Asp118, firmly anchoring the inhibitor in the active site. nih.gov

Beyond hydrogen bonding, the sulfonamide group and its adjacent thiophene ring contribute to a network of hydrophobic and steric interactions that enhance binding affinity. The thiophene ring, in particular, can engage in various non-polar interactions with the amino acid residues of the target protein.

Key Molecular Interactions of a 5-Bromo-Thiophene-2-Sulfonamide Analog nih.gov
Interaction TypeInteracting Moiety of LigandInteracting Residues of Target Protein (NDM-1)
Hydrogen BondSulfonyl OxygenTrp87, Asp118
π-π StackingThiophene RingHis116
Pi-SulphurThiophene Sulfur / Sulfonyl SulfurPhe62, His116, His179
Alkyl/π-AlkylPropyl Group / Thiophene RingPhe62, Trp87, His116, Ala212
Pi-CationThiophene Sulfur / Sulfonyl SulfurZn302 (metal ion)

Conformational Analysis and Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. For 5-Ethylthiophene-2-sulfonamide and its analogs, understanding the preferred spatial orientations of the thiophene ring, the ethyl substituent, and the sulfonamide group is paramount for elucidating their structure-activity relationships (SAR).

Conformational analysis of substituted thiophenes, often investigated through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling, reveals the dynamic nature of these molecules. oup.comoup.com The ethyl group at the 5-position of the thiophene ring is not static; it can rotate around the C-C single bond connecting it to the ring. While specific experimental data on the conformational preferences of this compound is not extensively documented in publicly available literature, principles derived from studies on similar 2-alkylthiophenes and ethyl-substituted aromatic compounds can provide valuable insights. nih.govdtic.mil

The rotation of the ethyl group relative to the thiophene ring is associated with a specific energy barrier. The lowest energy conformations are those that minimize steric hindrance between the methyl group of the ethyl substituent and the adjacent atoms of the thiophene ring and the sulfonamide group. It is generally expected that the ethyl group will adopt a conformation where the methyl group is oriented away from the bulky sulfonamide group. Theoretical calculations on related aromatic compounds suggest that the rotational barriers for ethyl groups are typically in the range of a few kcal/mol, indicating that at physiological temperatures, multiple conformations may be accessible. nih.gov The specific conformation adopted upon binding to a biological target will be the one that best fits the topology of the binding site.

Stereochemistry, in cases where chiral centers are introduced into the analogs of this compound, would add another layer of complexity and specificity to their biological activity. For instance, if the ethyl group were to be replaced by a substituent with a chiral center, the resulting enantiomers or diastereomers would likely exhibit different potencies. This is because the spatial arrangement of atoms in stereoisomers would lead to distinct interactions with the chiral environment of a protein's active site. One stereoisomer may form optimal hydrogen bonds, hydrophobic interactions, or van der Waals contacts, leading to high affinity, while the other may not be able to achieve the same favorable interactions, resulting in lower or no activity.

Rational Design Strategies for Enhancing Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's binding mode. For this compound analogs, several strategies can be employed to enhance their potency and selectivity towards a specific biological target. These strategies often leverage computational chemistry and structural biology.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD becomes a powerful tool. Molecular docking studies, for example, can predict the binding orientation and affinity of this compound and its analogs within the active site. This information can guide the design of new derivatives with improved interactions. For instance, if a hydrophobic pocket is identified in the active site, the ethyl group at the 5-position could be extended or branched to better fill this pocket, thereby increasing hydrophobic interactions and potency. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged by the initial ligand, modifications can be made to the sulfonamide group or other parts of the molecule to introduce a complementary interacting group.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The thiophene ring itself is often considered a bioisostere of a benzene (B151609) ring. In the context of this compound analogs, the ethyl group could be replaced with other small alkyl groups (e.g., methyl, propyl) or with functional groups that are similar in size but offer different electronic properties (e.g., a trifluoromethyl group for increased lipophilicity and metabolic stability). The sulfonamide moiety can also be modified. For example, replacing a primary sulfonamide (-SO2NH2) with a secondary sulfonamide (-SO2NHR) can introduce new interaction points and alter the molecule's solubility and binding affinity.

Scaffold Hopping: This approach involves replacing the central thiophene-sulfonamide core with a different chemical scaffold while retaining the key pharmacophoric features responsible for biological activity. The goal is to discover new chemical series with potentially improved properties, such as better intellectual property positioning, enhanced synthetic accessibility, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For this to be successful, a clear understanding of the essential binding interactions of the original this compound pharmacophore is necessary.

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments that bind to the target protein are identified, often through biophysical screening methods. These fragments are then grown or linked together to create a more potent lead compound. If the thiophene or sulfonamide moiety of this compound were identified as a binding fragment, it could be optimized by adding substituents, such as the ethyl group, to explore and exploit adjacent binding pockets on the protein surface.

The following table summarizes some of the rational design strategies and the potential modifications to the this compound scaffold:

Design StrategyMolecular ModificationRationale for Improved Potency/Selectivity
Structure-Based Drug DesignModification of the 5-ethyl group (e.g., lengthening, branching)To optimize hydrophobic interactions in the target's binding pocket.
Bioisosteric ReplacementReplacement of the ethyl group with isosteres (e.g., -CF3, -cyclopropyl)To modulate lipophilicity, metabolic stability, and conformational preferences.
Bioisosteric ReplacementSubstitution on the sulfonamide nitrogen (-SO2NHR)To introduce new hydrogen bonding interactions and alter physicochemical properties.
Scaffold HoppingReplacement of the thiophene ring with other five- or six-membered heterocyclesTo explore new chemical space and improve drug-like properties.

Future Perspectives and Advanced Research Directions for 5 Ethylthiophene 2 Sulfonamide Research

Development of Novel 5-Ethylthiophene-2-sulfonamide Derivatives with Tailored Bioactivity Profiles

The thiophene-2-sulfonamide (B153586) scaffold is a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with fine-tuned biological activities. Future research will likely focus on the strategic modification of the this compound core to enhance potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies may include:

Modifications of the ethyl group at the 5-position: While the ethyl group provides a specific lipophilic character, further modifications, such as hydroxylation, fluorination, or extension to longer alkyl chains, could be explored to optimize target binding and metabolic stability.

Introduction of additional substituents on the thiophene (B33073) ring: The vacant positions on the thiophene ring can be functionalized with various groups (e.g., halogens, nitro groups, or small alkyl groups) to modulate the electronic properties of the ring and introduce new interaction points with target proteins.

These synthetic endeavors will be guided by structure-activity relationship (SAR) studies, which are crucial for understanding how specific chemical modifications impact biological activity. By systematically altering the structure of this compound and evaluating the bioactivity of the resulting derivatives, researchers can develop a comprehensive understanding of the pharmacophore and design next-generation compounds with improved therapeutic potential.

Exploration of Uncharted Therapeutic Applications and Disease Targets

The thiophene-2-sulfonamide moiety is a well-known pharmacophore present in a variety of clinically used drugs and investigational compounds. This suggests that this compound and its derivatives could have a broad range of therapeutic applications.

Promising areas for future investigation include:

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. Thiophene-based sulfonamides have been shown to be potent inhibitors of several CA isoenzymes. nih.govnih.govmdpi.com Future studies could evaluate this compound and its derivatives as potential treatments for glaucoma, epilepsy, and certain types of cancer by targeting specific CA isoforms. nih.govmdpi.com

Anticancer Activity: Numerous thiophene derivatives have demonstrated significant anticancer properties. nih.govnih.gov The thiophene scaffold can be found in molecules that inhibit various cancer-specific protein targets. nih.gov The potential of this compound derivatives as anticancer agents could be explored by screening them against a panel of cancer cell lines and investigating their mechanisms of action, which may include the inhibition of key signaling pathways involved in cancer progression. nih.govnih.gov

Antimicrobial Agents: The emergence of drug-resistant pathogens is a major global health concern, necessitating the discovery of new antimicrobial agents. Thiophene-containing compounds have been reported to possess antibacterial and antifungal activities. nih.govresearchgate.netnih.govmdpi.commdpi.com Future research could focus on the synthesis and evaluation of this compound derivatives against a range of pathogenic bacteria and fungi, including drug-resistant strains. nih.govresearchgate.netnih.govmdpi.com

The exploration of these and other potential therapeutic areas will require a multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo pharmacology, and molecular biology.

Integration of Advanced Computational Techniques in Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new drug candidates and providing insights into their mechanisms of action. The application of these techniques to this compound research can significantly accelerate the discovery and optimization process.

Advanced computational approaches that can be integrated include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active site of target proteins. nih.gov This information can guide the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein, offering insights into the stability of the complex and the role of specific intermolecular interactions.

Pharmacophore Modeling: This approach involves identifying the key chemical features of a molecule that are responsible for its biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential hits.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery pipeline.

Translational Research and Pre-Clinical Development of Promising Candidates

The ultimate goal of any drug discovery program is to translate promising laboratory findings into clinically effective therapies. For this compound and its derivatives, this will involve a rigorous process of preclinical development to assess their safety and efficacy before they can be considered for human trials.

Key stages in the translational and preclinical development pathway include:

In vivo Efficacy Studies: Promising compounds identified through in vitro screening will need to be evaluated in relevant animal models of disease to confirm their therapeutic efficacy.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates will need to be thoroughly characterized to ensure they have a suitable pharmacokinetic profile for clinical use.

Toxicology and Safety Pharmacology Studies: Comprehensive toxicology studies will be required to identify any potential adverse effects and to establish a safe dose range for human studies.

The successful navigation of these preclinical hurdles is a critical step in the journey from a promising chemical entity to a new medicine. While specific preclinical data for this compound is not yet available, the general safety and metabolic pathways of substituted thiophenes have been a subject of study, which can provide some initial guidance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylthiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Answer : The synthesis often involves cross-coupling reactions using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and microwave-assisted protocols to enhance reaction efficiency. For example, Sonogashira couplings with ethynyl derivatives in dry THF under microwave irradiation (60°C, 10 min) yield structurally similar sulfonamides . Solvent optimization is critical; data from analogous aryl sulfonamide syntheses show that methanol (MeOH) and tetrahydrofuran (THF) yield higher product purity (76% and 66%, respectively) compared to ethanol (EtOH, 36%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : Full characterization requires:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ethyl group integration.
  • IR spectroscopy to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Mass spectrometry (e.g., ESI-MS) for molecular ion validation.
  • Microanalysis (C, H, N, S) for new compounds, ensuring ≤0.4% deviation from theoretical values .

Q. How does solvent choice influence the synthesis and purification of thiophene-based sulfonamides?

  • Answer : Polar aprotic solvents (e.g., THF) favor coupling reactions, while protic solvents (e.g., MeOH) improve crystallization. Post-reaction workup typically involves extraction with ethyl acetate (EtOAc), washing with 1N HCl (to remove unreacted amines), and brine for phase separation. Purity is further enhanced via column chromatography using silica gel and gradient elution .

Advanced Research Questions

Q. What strategies mitigate thermal instability during large-scale synthesis of sulfonamide derivatives?

  • Answer : Differential scanning calorimetry (DSC) studies on analogous sulfonium salts reveal decomposition temperatures (e.g., 140°C for stable derivatives vs. 120°C for less stable ones). Stabilization methods include:

  • Using electron-withdrawing substituents to reduce electron density at the sulfonamide group.
  • Avoiding prolonged exposure to high temperatures during solvent evaporation .

Q. How can contradictory biological activity data for this compound be resolved?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Replicate experiments across multiple cell models (e.g., U87MG glioma vs. HEK293T).
  • Validate target engagement using competitive binding assays or CRISPR knockouts.
  • Cross-reference with structural analogs to identify substituent-dependent activity trends .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Answer : Density functional theory (DFT) calculations can model transition states for cross-coupling reactions, identifying steric/electronic barriers. Molecular docking studies are used to predict binding affinities toward biological targets (e.g., carbonic anhydrase isoforms) by analyzing sulfonamide-protein interactions .

Q. How do substituent modifications on the thiophene ring alter the compound’s pharmacokinetic properties?

  • Answer : Ethyl groups at the 5-position enhance lipophilicity (logP), improving blood-brain barrier penetration. Substituent effects on metabolic stability can be assessed via cytochrome P450 inhibition assays and microsomal stability tests. Introduce polar groups (e.g., hydroxyl) to modulate solubility without compromising target affinity .

Q. What experimental controls are critical when evaluating sulfonamide toxicity in in vitro models?

  • Answer : Include:

  • Negative controls : Vehicle-only treatments (e.g., DMSO).
  • Positive controls : Known toxins (e.g., staurosporine for apoptosis).
  • Off-target checks : Assess activity against unrelated enzymes (e.g., kinases) to confirm specificity.
  • Cellular viability assays : Use ATP-based (CellTiter-Glo) and membrane integrity (LDH release) tests in parallel .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
  • Ethical Compliance : Document synthetic procedures and toxicity data to meet institutional review board (IRB) standards for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.